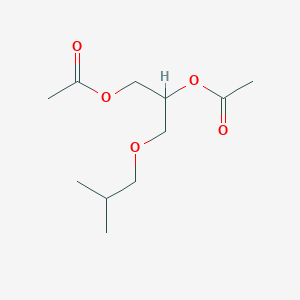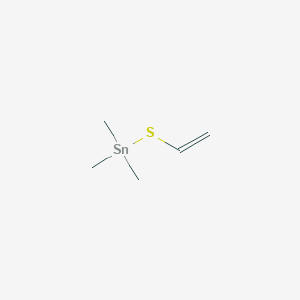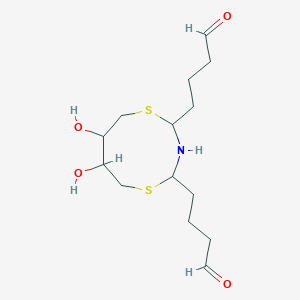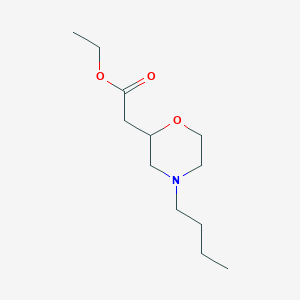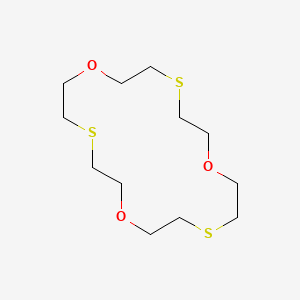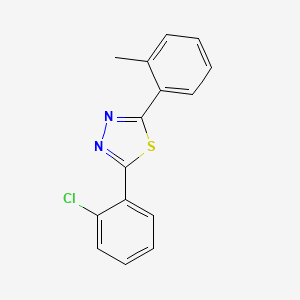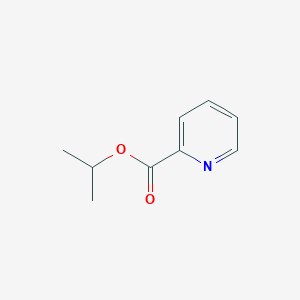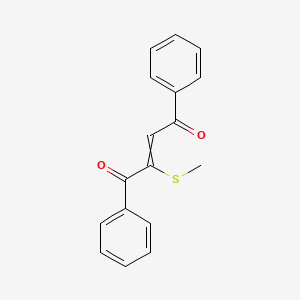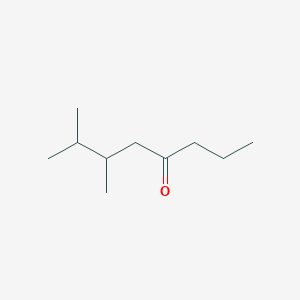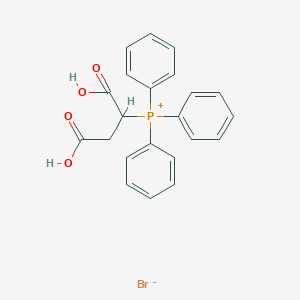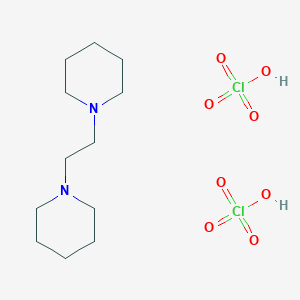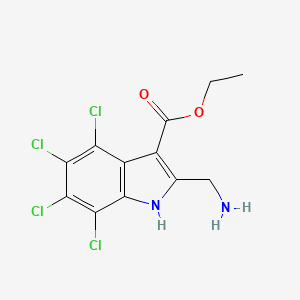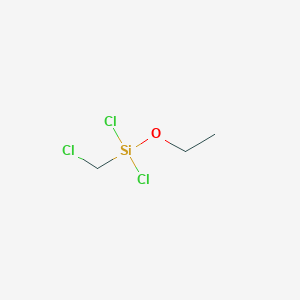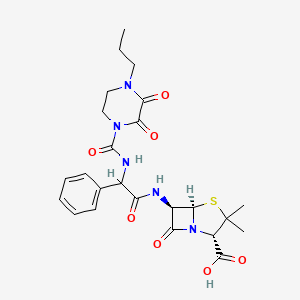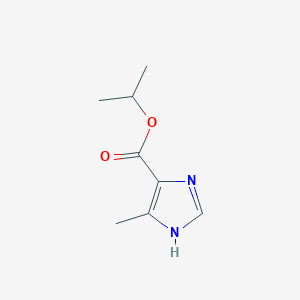
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propan-2-yl group and a methyl group attached to the imidazole ring, along with a carboxylate functional group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate, can be achieved through various methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses an α-halo ketone and an aldehyde in the presence of ammonia .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can produce disubstituted imidazoles under mild reaction conditions . These methods are optimized for large-scale production to meet the demands of various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazole ring .
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 4-Methyl-5-imidazolecarboxaldehyde
- 1H-Imidazole-4-methanol, 5-methyl-
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate .
Uniqueness
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propan-2-yl group and a carboxylate functional group makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
64211-42-3 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
propan-2-yl 5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)12-8(11)7-6(3)9-4-10-7/h4-5H,1-3H3,(H,9,10) |
InChI-Schlüssel |
MHFYEPDWSKKTTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


